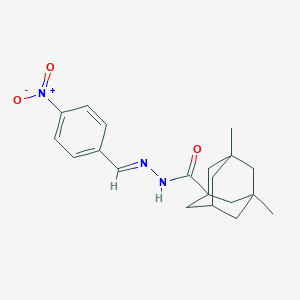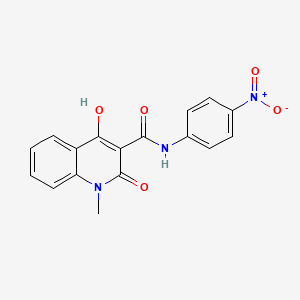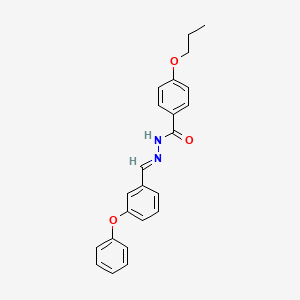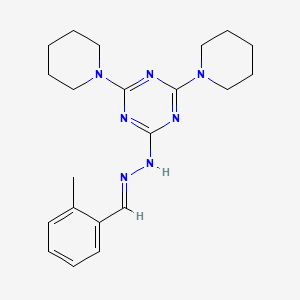
1-(1H-indol-3-yl)-N,N-dimethyl-2(1H)-isoquinolinesulfonamide
Vue d'ensemble
Description
1-(1H-indol-3-yl)-N,N-dimethyl-2(1H)-isoquinolinesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It is also known as GSK-J4, which is a potent inhibitor of the histone demethylase JMJD3. This compound has gained attention in the scientific community due to its potential applications in cancer research, immunology, and epigenetics.
Mécanisme D'action
The mechanism of action of 1-(1H-indol-3-yl)-N,N-dimethyl-2(1H)-isoquinolinesulfonamide involves the inhibition of the histone demethylase JMJD3. This enzyme is responsible for removing methyl groups from histone proteins, which can lead to changes in gene expression. By inhibiting JMJD3, 1-(1H-indol-3-yl)-N,N-dimethyl-2(1H)-isoquinolinesulfonamide can alter the epigenetic landscape of cancer cells and induce cell death.
Biochemical and Physiological Effects:
1-(1H-indol-3-yl)-N,N-dimethyl-2(1H)-isoquinolinesulfonamide has been shown to have a variety of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth and metastasis. Additionally, it has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(1H-indol-3-yl)-N,N-dimethyl-2(1H)-isoquinolinesulfonamide in lab experiments include its potency and specificity for JMJD3. It is also readily available and can be synthesized using relatively simple methods. However, one limitation is that it may have off-target effects on other enzymes or proteins, which could complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research involving 1-(1H-indol-3-yl)-N,N-dimethyl-2(1H)-isoquinolinesulfonamide. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another area of research could focus on identifying biomarkers that predict response to 1-(1H-indol-3-yl)-N,N-dimethyl-2(1H)-isoquinolinesulfonamide treatment. Additionally, further studies could investigate the role of JMJD3 in other disease states, such as autoimmune disorders or neurodegenerative diseases.
Applications De Recherche Scientifique
1-(1H-indol-3-yl)-N,N-dimethyl-2(1H)-isoquinolinesulfonamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting the histone demethylase JMJD3. This enzyme plays a critical role in the epigenetic regulation of gene expression, and its overexpression has been linked to various types of cancer.
Propriétés
IUPAC Name |
1-(1H-indol-3-yl)-N,N-dimethyl-1H-isoquinoline-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-21(2)25(23,24)22-12-11-14-7-3-4-8-15(14)19(22)17-13-20-18-10-6-5-9-16(17)18/h3-13,19-20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHHVHCRWUCVOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1C=CC2=CC=CC=C2C1C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-3-yl)-N,N-dimethyl-1H-isoquinoline-2-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-2-(ethylamino)pyrimidine-5-carboxamide](/img/structure/B3863057.png)



![(2-methoxycyclohexyl)[2-(2-methoxyphenyl)ethyl]amine oxalate](/img/structure/B3863091.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B3863096.png)
![2-[(2-chlorobenzyl)thio]-N'-(3,4-diethoxybenzylidene)acetohydrazide](/img/structure/B3863105.png)


![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}isonicotinohydrazide](/img/structure/B3863118.png)

![4-(dimethylamino)benzaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B3863127.png)
![4-[2-(1-naphthylacetyl)carbonohydrazonoyl]benzoic acid](/img/structure/B3863141.png)
